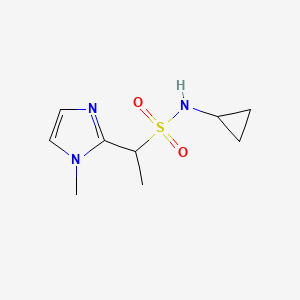![molecular formula C11H19N3O2 B13945075 6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one is a complex organic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions using reagents such as ammonia or primary amines.
Acylation: The final step involves the acylation of the amino group with 2-amino-3-methylbutanoic acid or its derivatives under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Ammonia, primary amines, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity. It has shown promise in targeting specific receptors and enzymes in the body.
Pharmacology: Research on this compound includes its effects on various biological pathways and its potential therapeutic applications in treating diseases such as cancer, neurological disorders, and infectious diseases.
Chemical Biology: The compound is used as a tool to study biological processes at the molecular level, including protein-ligand interactions and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on the compound’s mechanism of action are ongoing to fully understand its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure with 6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one and is also studied for its potential biological activity.
Bicyclo[2.1.1]hexane: Another related compound with a different bicyclic structure, known for its unique chemical properties and applications in drug discovery.
4-Aminobicyclo[2.2.2]octan-2-one: This compound has a similar aminobicyclic structure and is used in the synthesis of bioactive molecules.
Uniqueness
This compound stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its ability to interact with specific molecular targets and modulate biological pathways makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H19N3O2 |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
7-(2-amino-3-methylbutanoyl)-1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C11H19N3O2/c1-7(2)9(12)10(16)14-4-3-11(6-14)5-8(15)13-11/h7,9H,3-6,12H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
GFEBNIXZHAELEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N1CCC2(C1)CC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


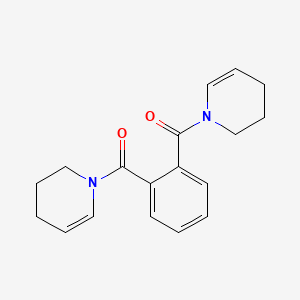
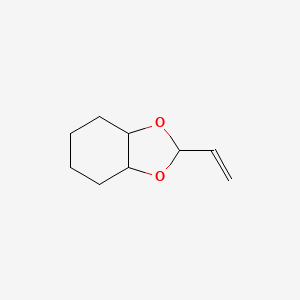

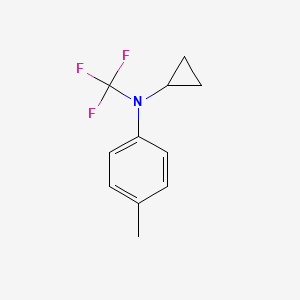
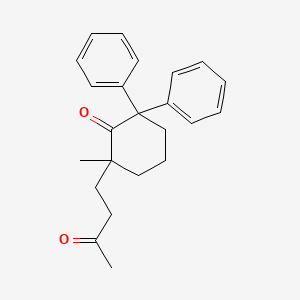
![3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13945033.png)
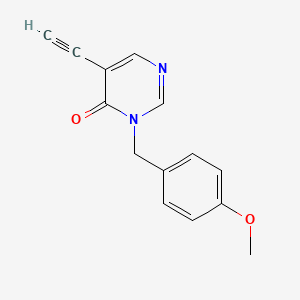
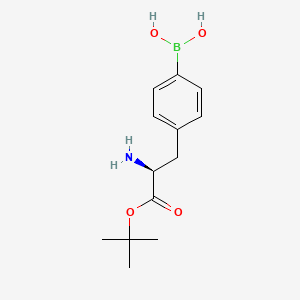
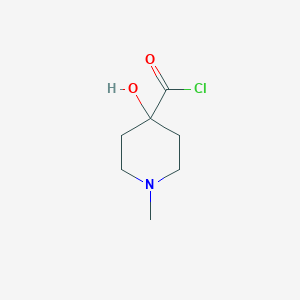
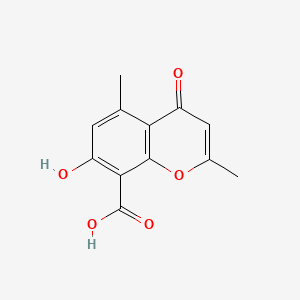
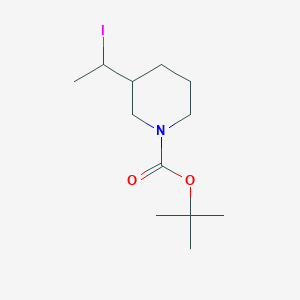

![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
